N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-15(11-6-2-1-3-7-11)18-17-20-19-16(23-17)14-10-12-8-4-5-9-13(12)22-14/h1-10H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZZXVMAVIDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the benzofuran and oxadiazole rings followed by their coupling with a benzamide group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The benzofuran moiety can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing benzofuran and oxadiazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
The anticancer activity of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. Notably, derivatives of this compound have shown promising results in inhibiting the proliferation of human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent anticancer activity .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for developing treatments for inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of this compound for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested against HCT116 cells. The study reported that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with DNA and enzymes, inhibiting their function and leading to cell death . The oxadiazole ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impact
The substituent on the 1,3,4-oxadiazole ring significantly modulates biological activity. Key analogs and their substituents include:
Key Observations :
- Benzofuran vs. Furan/Thiophene : The benzofuran group in the target compound introduces a larger aromatic surface area compared to furan (LMM11) or thiophene (Compound 25). This may enhance interactions with hydrophobic pockets in target enzymes or receptors .
- Electron-Donating vs. Electron-Withdrawing Groups : Halogenated substituents (e.g., 5-chlorothiophene in HSGN-238) or trifluoromethyl groups (e.g., in ) can improve binding affinity via electron-withdrawing effects, whereas benzofuran’s electron-rich nature may favor π-π interactions .
Antifungal Activity
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrated efficacy against Candida albicans at 100 µg/mL, attributed to thioredoxin reductase inhibition .
- Hypothesis for Target Compound : The benzofuran group may enhance membrane penetration or target binding compared to furan, though solubility could be reduced due to increased hydrophobicity.
Antiviral Activity
- Compound 446 (N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide) exhibited antiviral activity surpassing the reference standard NNM, highlighting the role of methylthio substituents in improving potency .
Enzyme Inhibition
- Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) inhibited human carbonic anhydrase II (hCA II), with docking studies confirming interactions in the enzyme’s active site .
- HDAC Inhibition : A benzamide-oxadiazole derivative with a naphthalen-1-ylmethyl group showed potent histone deacetylase (HDAC) inhibition, suggesting that bulky aromatic groups enhance enzyme binding .
Solubility and Purity
- Purity for compounds ranged from 95–100%, as confirmed by HPLC .
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to an oxadiazole ring and a benzamide group. The general structure can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds.
- Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids.
- Coupling Reaction : The final compound is produced by coupling the benzofuran and oxadiazole intermediates with a benzamide derivative using coupling agents like EDC∙HCl.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and benzofuran structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate effectiveness against various bacterial strains. In one study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, yielding promising results in terms of Minimum Inhibitory Concentration (MIC) values .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various assays. For example:
- Cell Viability Assays : Compounds were tested against multiple cancer cell lines, showing IC50 values ranging from 0.20 to 2.58 μM, indicating significant growth inhibition .
- Mechanistic Studies : Molecular docking studies suggest that this compound can inhibit specific cancer-related enzymes, enhancing its potential as a therapeutic agent .
Study 1: Antimicrobial Evaluation
In a study published in the International Journal of Biological Macromolecules, researchers synthesized various oxadiazole derivatives and evaluated their antimicrobial activity. Among these, certain compounds exhibited superior efficacy compared to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 15 | Moderate |
| Standard Antibiotic (Streptomycin) | 10 | High |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzofuran-based oxadiazoles. The study highlighted that this compound showed promising results against human cancer cell lines with an IC50 value of approximately 1.5 µM .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF7 (Breast Cancer) | 1.5 | Doxorubicin (0.5) |
| HeLa (Cervical Cancer) | 1.8 | Cisplatin (0.4) |
ADMET Properties
The pharmacokinetic profile of this compound has also been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies:
- Absorption : Good intestinal absorption predicted.
- Blood-Brain Barrier (BBB) : Moderate permeability indicated.
- Toxicity : Low toxicity potential based on in silico predictions.
Q & A
Q. What are the optimized synthetic routes for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
-
Step 1 : Formation of 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of benzofuran-2-carbohydrazide with cyanogen bromide (BrCN) in methanol .
-
Step 2 : Coupling with benzoyl chloride derivatives under basic conditions (e.g., NaH in THF or pyridine) to form the benzamide linkage .
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Critical Parameters : Temperature (0–25°C), pH (alkaline), and reaction time (12–24 hours) to minimize by-products and maximize yields (~35–78%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | BrCN, MeOH, 24h | 60–78 | ≥95% | |
| Coupling | Benzoyl chloride, NaH/THF | 35–50 | 90–97% |
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm aromatic protons (δ 7.5–8.1 ppm) and oxadiazole/benzamide carbonyl signals (δ 160–165 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 300–350 (calculated for C₁₆H₁₁N₃O₃) .
- Infrared (IR) Spectroscopy : Stretching bands for C=O (1660–1712 cm⁻¹) and C=N (1510 cm⁻¹) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Predicted ~3.5 (benzofuran’s hydrophobicity and oxadiazole’s polarity balance) .
- Melting Point : 220–225°C (consistent with rigid oxadiazole-benzamide scaffolds) .
- Solubility : Limited in water; soluble in DMSO, DMF, and THF .
Advanced Research Questions
Q. How does the benzofuran substituent modulate bioactivity compared to other aryl groups (e.g., chlorophenyl)?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
-
Benzofuran’s electron-rich structure enhances π-π stacking with enzyme active sites (e.g., HDACs or kinases) vs. chlorophenyl’s steric and electronic effects .
-
Antitumor Activity : IC₅₀ values 3–10 µM in cancer cell lines (e.g., MCF-7) due to pro-apoptotic pathways .
-
Contradictions : Chlorophenyl derivatives show higher antibacterial activity (MIC 3.125 µg/mL) but lower solubility .
- Data Table :
| Substituent | Bioactivity (IC₅₀/MIC) | Key Targets | Reference |
|---|---|---|---|
| Benzofuran | 5 µM (Antitumor) | HDAC, Apoptosis regulators | |
| 4-Chlorophenyl | 3.125 µg/mL (Antibacterial) | Enoyl-ACP reductase |
Q. What experimental strategies resolve contradictions in reported mechanisms of action?
- Methodological Answer :
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., HDACs or tubulin) .
- Competitive Binding Assays : Compare inhibition constants (Kᵢ) with known inhibitors .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions (e.g., with NAD⁺-binding sites) .
Q. How can computational methods optimize derivatives for enhanced pharmacokinetics?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronegativity/logP with bioavailability .
- Docking Studies (AutoDock Vina) : Prioritize derivatives with ΔG < -9 kcal/mol for HDAC8 .
- ADMET Prediction : Use SwissADME to filter compounds with high permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity .
Methodological Challenges and Solutions
Q. Why do yields vary significantly in coupling reactions?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
